

## Delving into the Downstream Universe of B026: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Exploration of the Potent and Selective p300/CBP Histone Acetyltransferase Inhibitor

This technical guide provides a comprehensive overview of the downstream targets and mechanism of action of **B026**, a highly potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, epigenetics, and molecular biology. Herein, we consolidate quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate a deeper understanding of **B026**'s therapeutic potential.

### **Introduction to B026**

**B026** is a small molecule inhibitor that demonstrates high selectivity and potency against the paralogous transcriptional co-activators p300 and CBP. These HATs play a crucial role in regulating gene expression by acetylating histone and non-histone proteins, thereby influencing chromatin structure and the recruitment of transcriptional machinery. Dysregulation of p300/CBP activity is implicated in various human diseases, most notably cancer, making them attractive therapeutic targets. **B026** has emerged as a critical tool for elucidating the specific functions of p300/CBP and as a promising candidate for anti-cancer therapies.

## **Quantitative Analysis of B026 Activity**



The following tables summarize the key quantitative data reported for **B026**, providing a clear comparison of its inhibitory activity and cellular effects across various contexts.

Table 1: In Vitro Enzymatic Inhibition

| Target | IC50 (nM) | Reference |
|--------|-----------|-----------|
| p300   | 1.8       | [1]       |
| СВР    | 9.5       | [1]       |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type                 | IC50 (nM) | Reference |
|-----------|-----------------------------|-----------|-----------|
| Maver-1   | Mantle Cell<br>Lymphoma     | 2.6       | [2]       |
| MV-4-11   | Acute Myeloid<br>Leukemia   | 4.2       | [2]       |
| 22Rv1     | Prostate Cancer             | 4.4       | [2]       |
| LnCaP-FGC | Prostate Cancer             | 9.8       | [2]       |
| Kasumi-1  | Acute Myeloid<br>Leukemia   | 40.5      | [2]       |
| K562      | Chronic Myeloid<br>Leukemia | 104.4     | [2]       |

Table 3: In Vivo Anti-tumor Efficacy



| Animal Model          | Cancer Type   | Dosage                     | Tumor Growth<br>Inhibition (TGI) | Reference |
|-----------------------|---------------|----------------------------|----------------------------------|-----------|
| Balb/c female<br>mice | Not Specified | 50 mg/kg (p.o.,<br>daily)  | 75.0%                            | [2]       |
| Balb/c female<br>mice | Not Specified | 100 mg/kg (p.o.,<br>daily) | 85.7%                            | [2]       |

# Core Mechanism of Action: Histone Acetyltransferase Inhibition

**B026** exerts its primary effect by inhibiting the catalytic HAT domain of p300 and CBP. This leads to a global reduction in histone acetylation, particularly at lysine 27 of histone H3 (H3K27ac), a hallmark of active enhancers and promoters.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References







- 1. Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Delving into the Downstream Universe of B026: A
  Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1192242#investigating-the-downstream-targets-of-b026]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com